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molecular formula C12H25K2O4P B008519 Dipotassium dodecyl phosphate CAS No. 39322-78-6

Dipotassium dodecyl phosphate

Cat. No. B008519
M. Wt: 342.49 g/mol
InChI Key: GWTCIAGIKURVBJ-UHFFFAOYSA-L
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Patent
US06262130B1

Procedure details

A laboratory batch of dodecyl phosphate was prepared by a process similar to Example 1, with a first acid value of 209.6 mg KOH/g sample and weight composition of 6.4% phosphoric acid, 72.3% mono(dodecyl) phosphate, 13.0% di(dodecyl) phosphate, 7.7% nonionics and 0.6% water. The equipment described in Example 4 was charged with 200.9g deionized water and 118.3g of the melted, acid dodecyl phosphate was poured into the stirred liquid to give a white, creamy, easily stirred composition. To this 35° C. lotion was added 59.9g potassium hydroxide solution (44.5 wt. %) to produce a 36% salt composition at 47° C. with a theoretical potassium/phosphorus molar ratio of 0.84. An additional l50.1g of the acid dodecyl phosphate was blended in followed by 66.4g of the 44.5% potassium hydroxide solution. The temperature reached a maximum of 52° within minutes, then began to drop. The creamy, easily stirred, uniform lotion was heated to 75° C. to try to melt it, but when no significant change was observed, it was allowed to cool to room temperature producing a stable, foamy, easily stirred, whipped cream like substance which was not further characterized. The calculated solids for the salt composition was 51% and potassium/phosphorus molar ratio was 0.78.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium phosphorus
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([O-:17])([O-:16])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[OH-].[K+:19].[K].[P]>>[P:1]([O-:16])([O-:17])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[K+:19].[K+:19] |f:1.2,3.4,5.6.7,^1:19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
potassium phosphorus
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K].[P]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The creamy, easily stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a maximum of 52°
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
producing a stable, foamy,
STIRRING
Type
STIRRING
Details
easily stirred

Outcomes

Product
Name
Type
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06262130B1

Procedure details

A laboratory batch of dodecyl phosphate was prepared by a process similar to Example 1, with a first acid value of 209.6 mg KOH/g sample and weight composition of 6.4% phosphoric acid, 72.3% mono(dodecyl) phosphate, 13.0% di(dodecyl) phosphate, 7.7% nonionics and 0.6% water. The equipment described in Example 4 was charged with 200.9g deionized water and 118.3g of the melted, acid dodecyl phosphate was poured into the stirred liquid to give a white, creamy, easily stirred composition. To this 35° C. lotion was added 59.9g potassium hydroxide solution (44.5 wt. %) to produce a 36% salt composition at 47° C. with a theoretical potassium/phosphorus molar ratio of 0.84. An additional l50.1g of the acid dodecyl phosphate was blended in followed by 66.4g of the 44.5% potassium hydroxide solution. The temperature reached a maximum of 52° within minutes, then began to drop. The creamy, easily stirred, uniform lotion was heated to 75° C. to try to melt it, but when no significant change was observed, it was allowed to cool to room temperature producing a stable, foamy, easily stirred, whipped cream like substance which was not further characterized. The calculated solids for the salt composition was 51% and potassium/phosphorus molar ratio was 0.78.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium phosphorus
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([O-:17])([O-:16])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[OH-].[K+:19].[K].[P]>>[P:1]([O-:16])([O-:17])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[K+:19].[K+:19] |f:1.2,3.4,5.6.7,^1:19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
potassium phosphorus
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K].[P]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The creamy, easily stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a maximum of 52°
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
producing a stable, foamy,
STIRRING
Type
STIRRING
Details
easily stirred

Outcomes

Product
Name
Type
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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